molecular formula C20H27N7O3S B612036 Cerdulatinib CAS No. 1198300-79-6

Cerdulatinib

Número de catálogo B612036
Número CAS: 1198300-79-6
Peso molecular: 445.54
Clave InChI: BGLPECHZZQDNCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cerdulatinib is a small molecule SYK/JAK kinase inhibitor in development for the treatment of hematological malignancies . It has the lowest nM IC50 values against TYK2, JAK1, JAK2, JAK3, FMS, and SYK . It is being developed by Portola Pharmaceuticals .


Molecular Structure Analysis

Cerdulatinib has a molecular formula of C20H27N7O3S and a molar mass of 445.54 g/mol . Its IUPAC name is 4-(Cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide .


Chemical Reactions Analysis

Cerdulatinib demonstrates complete SYK and JAK pathway inhibition in whole blood of patients at tolerated exposures . Target inhibition correlated with serum cerdulatinib concentration, and IC50 values against B-cell antigen receptor (BCR), IL2, IL4, and IL6 signaling pathways were 0.27 to 1.11 μmol/L, depending on the phosphorylation event .


Physical And Chemical Properties Analysis

Cerdulatinib is a small molecule with a molecular weight of 445.54 g/mol . It has a complex structure that includes a pyrimidine ring, which is likely key to its ability to inhibit SYK and JAK kinases .

Aplicaciones Científicas De Investigación

  • Pharmacodynamics and Tumor Response : Cerdulatinib, a dual SYK/JAK inhibitor, demonstrated potent and selective inhibition of SYK/JAK signaling in patients with relapsed/refractory B-cell malignancies. Target inhibition correlated with serum cerdulatinib concentration, and significant correlations were observed between SYK and JAK pathway inhibition and tumor response. Serum inflammation markers were reduced by cerdulatinib, with several markers significantly correlating with tumor response (Coffey et al., 2017).

  • Effectiveness in B-Cell Malignancies : In a Phase I study, cerdulatinib showed promising therapeutic advantage for dual inhibition of both Syk and Jak kinases in the treatment of B-cell malignancies. The study demonstrated that cerdulatinib was efficacious in rodent models of B-cell lymphoma and autoimmune disease and showed anti-tumor activity in genetically diverse B-cell lymphoma cell lines (Patel et al., 2014).

  • Antagonizing B-Cell Receptor and Microenvironmental Signaling : Cerdulatinib antagonizes B-cell receptor (BCR) and microenvironmental signaling in chronic lymphocytic leukemia (CLL). It inhibited BCR- and IL4-induced downstream signaling in CLL cells and induced apoptosis, especially in samples with greater BCR signaling capacity and response to IL4. It also overcame anti-IgM, IL4/CD40L, or nurse-like cell-mediated protection by preventing upregulation of MCL-1 and BCL-XL (Blunt et al., 2016).

  • Overcoming Ibrutinib Resistance in CLL : Cerdulatinib was effective in overcoming the support of microenvironment and induced CLL cell death at clinically achievable concentrations. It blocked proliferation of ibrutinib-resistant primary CLL cells and of BTKC481S-transfected/ibrutinib-resistant lymphoma cells, showing that simultaneous targeting of BCR and JAK-STAT pathways is a more effective strategy relative to single BTK inhibition (Guo et al., 2017).

  • Activity in Diffuse Large B-Cell Lymphoma : Cerdulatinib showed broad anti-tumor activity in both ABC and GCB types of diffuse large B-cell lymphoma (DLBCL). It induced apoptosis in DLBCL cell lines, accompanied by inhibition of BCR components and STAT3 phosphorylation. This suggested that JAK/STAT and BCR signaling can be blocked by cerdulatinib in primary GCB and non-GCB DLBCL tumor cells (Ma et al., 2015).

Safety And Hazards

Cerdulatinib should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Propiedades

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLPECHZZQDNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115521
Record name Cerdulatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerdulatinib

CAS RN

1198300-79-6
Record name 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerdulatinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerdulatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerdulatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERDULATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
625
Citations
SM Horwitz, TA Feldman, BT Hess, MS Khodadoust… - Blood, 2019 - Elsevier
… Cerdulatinib is a small-molecule reversible ATP competitive inhibitor of SYK and JAK family members. Results of cerdulatinib … eligible to be treated with cerdulatinib at 30 mg orally BID. …
Number of citations: 23 www.sciencedirect.com
GP Coffey, J Feng, A Betz, A Pandey, M Birrell… - Clinical Cancer …, 2019 - AACR
… Following cerdulatinib administration, complete SYK and … Target inhibition correlated with serum cerdulatinib … Serum inflammation markers were reduced by cerdulatinib, and several …
Number of citations: 30 aacrjournals.org
SM Horwitz, TA Feldman, BT Hess, MS Khodadoust… - Blood, 2018 - Elsevier
… Cerdulatinib is a small-molecule reversible ATP competitive … were eligible to be treated with cerdulatinib at 30 mg orally BID. … 22 with CTCL have received cerdulatinib. Pt characteristics: …
Number of citations: 25 www.sciencedirect.com
C Ishikawa, M Senba, N Mori - … Journal of Oncology, 2018 - spandidos-publications.com
… cell growth by cerdulatinib, we evaluated cell cycle distribution in the MT-2, HUT-102 and TL-OmI cells treated with 2.5 and 5 µM cerdulatinib for 24 h. Treatment with cerdulatinib led to …
Number of citations: 24 www.spandidos-publications.com
J Ma, W **ng, G Coffey, K Dresser, K Lu, A Guo… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… Cerdulatinib is currently under investigation as a single orally administered agent … cerdulatinib in subtypes of DLBCL cell lines and primary tumor cells. The results suggest cerdulatinib …
Number of citations: 61 www.ncbi.nlm.nih.gov
MD Blunt, S Koehrer, RC Dobson, M Larrayoz… - Clinical Cancer …, 2017 - AACR
… sensitive to cerdulatinib, at concentrations achievable in patients. Cerdulatinib inhibited IL4 … These data suggest that cerdulatinib is a promising therapeutic strategy for the treatment of …
Number of citations: 63 aacrjournals.org
G Coffey, A Betz, F DeGuzman, Y Pak, M Inagaki… - … of Pharmacology and …, 2014 - ASPET
The heterogeneity and severity of certain autoimmune diseases and B-cell malignancies warrant simultaneous targeting of multiple disease-relevant signaling pathways. Dual inhibition …
Number of citations: 92 jpet.aspetjournals.org
PA Hamlin, MR Patel, D Stevens, BT Hess, J Munoz… - Blood, 2021 - Elsevier
Background Relapsed/refractory follicular lymphoma (FL) is a challenging disease; novel therapeutics with different mechanisms of action are needed. Spleen tyrosine kinase (SYK) …
Number of citations: 3 www.sciencedirect.com
M Patel, P Hamlin, DK Strickland, A Pandey, G Coffey… - Blood, 2014 - Elsevier
… is evaluating cerdulatinib, … cerdulatinib in patients with CLL or NHL. Secondary objectives are to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of cerdulatinib …
Number of citations: 4 www.sciencedirect.com
I Flinn, PA Hamlin, DK Strickland, A Pandey, M Birrell… - 2015 - ascopubs.org
8531 Background: Inhibition of SYK and JAK independently has demonstrated clinical activity in patients with B cell malignancies. We present here an update on the first-in-human …
Number of citations: 5 ascopubs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.